molecular formula C13H19NO2 B2704563 tert-Butyl methyl(p-tolyl)carbamate CAS No. 693803-44-0

tert-Butyl methyl(p-tolyl)carbamate

Cat. No. B2704563
CAS RN: 693803-44-0
M. Wt: 221.3
InChI Key: LJTOGGNSNDIINV-UHFFFAOYSA-N
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Description

Tert-Butyl methyl(p-tolyl)carbamate is a chemical compound . It is used in various chemical reactions and has several applications in the field of organic chemistry .


Synthesis Analysis

Tert-butyl carbamates can be produced in high yields at low temperatures by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .


Chemical Reactions Analysis

Tert-butyl carbamates are involved in various chemical reactions. For instance, they are used in palladium-catalyzed synthesis of N-Boc-protected anilines . They can also undergo reactions such as decarboxylation .

Scientific Research Applications

Mass Spectrometry Applications

The mass spectrometry of O-alkyl-N-arylsulfonyl carbamates, including tert-butyl methyl(p-tolyl)carbamate, has been investigated. These compounds exhibit unique fragmentation patterns in mass spectrometry, with tert-alkyl-N-arylsulfonyl carbamates showing distinct fragmentation compared to other alkyl substituents. This property makes them useful for detailed mass spectrometric analysis (Daly & Heurtevant, 1970).

Chemical Synthesis and Reactions

Tert-butyl methyl(p-tolyl)carbamate derivatives are utilized in various chemical syntheses and reactions. For example, they have been used in the synthesis and reactions of silyl carbamates, demonstrating their role in chemoselective transformations of amino protecting groups (Sakaitani & Ohfune, 1990).

Crystal Structure Analysis

Carbamate derivatives, including tert-butyl methyl(p-tolyl)carbamate, have been synthesized and analyzed for their crystal structures using X-ray diffraction. The study of their crystal structures helps in understanding the molecular interactions and formation of three-dimensional architectures in these compounds (Das et al., 2016).

Deprotection in Organic Synthesis

These carbamates have been identified as effective substrates for deprotection reactions. Aqueous phosphoric acid has been used as a reagent for deprotecting tert-butyl carbamates, demonstrating the versatility of these compounds in organic synthesis (Li et al., 2006).

Role in Polymer Synthesis

Tert-butyl methyl(p-tolyl)carbamate derivatives play a significant role in polymer chemistry. They have been used in the synthesis of new polymerizable antioxidants, contributing to the development of materials with improved stability and resistance to thermal oxidation (Pan et al., 1998).

Glycosylation in Carbohydrate Chemistry

In carbohydrate chemistry, tert-butyl carbamates are employed in glycosylative transcarbamylation reactions. This process is instrumental in creating novel glycoconjugates, showcasing the utility of these compounds in the synthesis of complex carbohydrates (Henry & Lineswala, 2007).

properties

IUPAC Name

tert-butyl N-methyl-N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10-6-8-11(9-7-10)14(5)12(15)16-13(2,3)4/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTOGGNSNDIINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl methyl(p-tolyl)carbamate

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